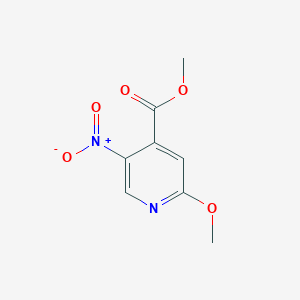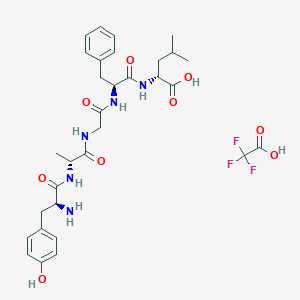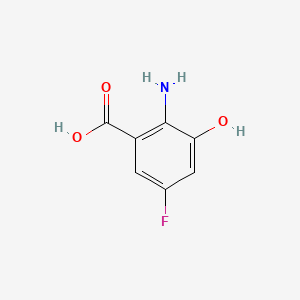
2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a methoxy group at the 2-position, a nitro group at the 5-position, and a carboxylic acid methyl ester at the 4-position of the pyridine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester typically involves the nitration of 2-methoxy-4-pyridinecarboxylic acid methyl ester. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Reduction: 2-Methoxy-5-amino-4-pyridinecarboxylic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Methoxy-5-nitro-4-pyridinecarboxylic acid.
Applications De Recherche Scientifique
2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmaceutical Research: As an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Biological Studies: Investigating its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and ester groups also contribute to its chemical reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-pyridinecarboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and applications.
5-Nitro-2-pyridinecarboxylic acid: Lacks the methoxy group, leading to different physical and chemical properties.
4-Pyridinecarboxylic acid methyl ester: Lacks both the methoxy and nitro groups, making it less reactive in certain chemical reactions.
Uniqueness
2-Methoxy-5-nitro-4-pyridinecarboxylic acid methyl ester is unique due to the presence of both the methoxy and nitro groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical and pharmaceutical applications.
Propriétés
Formule moléculaire |
C8H8N2O5 |
|---|---|
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
methyl 2-methoxy-5-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C8H8N2O5/c1-14-7-3-5(8(11)15-2)6(4-9-7)10(12)13/h3-4H,1-2H3 |
Clé InChI |
OIPIEDISNYKPER-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=C1)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one](/img/structure/B12465337.png)
![6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465348.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-tert-butylbenzoate](/img/structure/B12465350.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B12465352.png)
![2-Oxo-2-[(2,4,6-tribromophenyl)amino]ethyl carbamimidothioate](/img/structure/B12465355.png)
![N~4~-(3-chlorophenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12465359.png)
![(E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine]](/img/structure/B12465360.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide](/img/structure/B12465363.png)
![N'-[(3E)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B12465371.png)
![1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium](/img/structure/B12465381.png)

![2-oxo-2-phenylethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B12465395.png)
![N-(4-bromo-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12465400.png)
